Thiocan-5-one 1,1-dioxide Thiocan-5-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 36165-02-3
VCID: VC14349462
InChI: InChI=1S/C7H12O3S/c8-7-3-1-5-11(9,10)6-2-4-7/h1-6H2
SMILES:
Molecular Formula: C7H12O3S
Molecular Weight: 176.24 g/mol

Thiocan-5-one 1,1-dioxide

CAS No.: 36165-02-3

Cat. No.: VC14349462

Molecular Formula: C7H12O3S

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

Thiocan-5-one 1,1-dioxide - 36165-02-3

Specification

CAS No. 36165-02-3
Molecular Formula C7H12O3S
Molecular Weight 176.24 g/mol
IUPAC Name 1,1-dioxothiocan-5-one
Standard InChI InChI=1S/C7H12O3S/c8-7-3-1-5-11(9,10)6-2-4-7/h1-6H2
Standard InChI Key PVNJHJLDXZOLSF-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)CCCS(=O)(=O)C1

Introduction

Synthesis and Isolation

Thiocan-5-one 1,1-dioxide is typically synthesized via oxidation of thiocan-5-one (a cyclic thioether ketone) using strong oxidizing agents. Key steps include:

  • Formation of Thiocan-5-one: Cyclization of 5-mercaptopentyl ketones or related precursors.

  • Oxidation: Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA\text{mCPBA}) to convert the thioether to a sulfone .

Alternative routes involve ring-expansion reactions of smaller sulfur-containing heterocycles, though these are less common . The compound is commercially available but requires careful handling due to its hygroscopic nature .

Physical and Chemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1,150 cm⁻¹ (S=O asymmetric stretch) and 1,320 cm⁻¹ (S=O symmetric stretch) confirm the sulfone groups. A carbonyl (C=O) stretch appears at 1,710 cm⁻¹ .

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Signals at δ 2.5–3.0 ppm (m, CH₂ groups adjacent to sulfone), δ 1.6–2.0 ppm (m, ring CH₂), and δ 2.8 ppm (s, ketone CH₂) .

    • 13C^{13}\text{C} NMR: Peaks at δ 210 ppm (C=O), δ 55–60 ppm (sulfone-attached carbons), and δ 25–35 ppm (aliphatic carbons) .

Thermodynamic Stability

Reactivity and Applications

Chemical Reactivity

  • Nucleophilic Substitution: The sulfone groups act as electron-withdrawing groups, activating adjacent positions for nucleophilic attack.

  • Reduction: Catalytic hydrogenation reduces the ketone to a secondary alcohol, yielding thiocan-5-ol 1,1-dioxide .

  • Oxidation: Resistant to further oxidation under standard conditions due to the stable sulfone moiety.

Future Perspectives

Thiocan-5-one 1,1-dioxide remains underexplored in materials science and medicinal chemistry. Potential research directions include:

  • Polymer Chemistry: Incorporating the sulfone group into high-performance polymers.

  • Pharmaceutical Intermediates: Functionalization to produce bioactive molecules .

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